molecular formula C7H10O2 B14643420 5-Ethyl-4-methylfuran-2(5H)-one CAS No. 52945-87-6

5-Ethyl-4-methylfuran-2(5H)-one

Cat. No.: B14643420
CAS No.: 52945-87-6
M. Wt: 126.15 g/mol
InChI Key: DLQZKPIMJVKTIC-UHFFFAOYSA-N
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Description

5-Ethyl-4-methylfuran-2(5H)-one is an organic compound belonging to the furan family It is characterized by a furan ring substituted with ethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-methylfuran-2(5H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-ethyl-3-methylbut-2-enal with an acid catalyst can yield the desired furan derivative.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, often involving the use of high temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-methylfuran-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the furan ring into more saturated structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as halogens and organometallic compounds are often used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted furan derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Ethyl-4-methylfuran-2(5H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of flavors and fragrances due to its pleasant aroma.

Mechanism of Action

The mechanism by which 5-Ethyl-4-methylfuran-2(5H)-one exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-5-ethylfuran-2(5H)-one
  • 5-Methyl-4-ethylfuran-2(5H)-one
  • 4-Ethyl-5-methylfuran-2(5H)-one

Uniqueness

5-Ethyl-4-methylfuran-2(5H)-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

52945-87-6

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

2-ethyl-3-methyl-2H-furan-5-one

InChI

InChI=1S/C7H10O2/c1-3-6-5(2)4-7(8)9-6/h4,6H,3H2,1-2H3

InChI Key

DLQZKPIMJVKTIC-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=CC(=O)O1)C

Origin of Product

United States

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